molecular formula C22H25Cl2N3O5S B6128422 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(diethylsulfamoyl)benzamide

2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(diethylsulfamoyl)benzamide

Cat. No.: B6128422
M. Wt: 514.4 g/mol
InChI Key: LUUJLACGOUOULW-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(diethylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(diethylsulfamoyl)benzamide typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo a series of reactions including chlorination, nitration, and sulfonation. The key steps may include:

    Chlorination: Introduction of chlorine atoms to the aromatic ring.

    Nitration: Addition of nitro groups to the aromatic ring.

    Sulfonation: Introduction of sulfonyl groups to the aromatic ring.

    Amidation: Formation of the amide bond by reacting with appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2-cyano-4,5-dimethoxyphenyl)-5-(diethylsulfamoyl)benzamide
  • 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(dimethylsulfamoyl)benzamide
  • 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(diethylsulfamoyl)benzoic acid

Uniqueness

The uniqueness of 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(diethylsulfamoyl)benzamide lies in its specific structural features, such as the presence of both cyano and sulfonyl groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(diethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25Cl2N3O5S/c1-5-27(6-2)33(29,30)21-10-15(16(23)11-17(21)24)22(28)26-18-12-20(32-8-4)19(31-7-3)9-14(18)13-25/h9-12H,5-8H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUJLACGOUOULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC(=C(C=C2C#N)OCC)OCC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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